molecular formula C9H11NO3 B1304733 3-(3-Amino-4-hydroxyphenyl)propanoic acid CAS No. 90717-66-1

3-(3-Amino-4-hydroxyphenyl)propanoic acid

Cat. No. B1304733
CAS RN: 90717-66-1
M. Wt: 181.19 g/mol
InChI Key: NAFCORCYCNQCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-Amino-4-hydroxyphenyl)propanoic acid is a derivative of phenylpropanoic acid with an amino and hydroxy group on the phenyl ring. It is structurally related to various compounds that have been synthesized and studied for their biological activities, such as uterine relaxant properties and EP3 receptor antagonism . These compounds are of interest due to their potential therapeutic applications and the importance of understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves novel routes that are designed based on pharmacophores for specific activities. For instance, racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides were synthesized for their uterine relaxant activity . Another example includes the synthesis of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs, which were evaluated for EP3 antagonist activity . These syntheses often involve multiple steps, including the reduction of hydroxyimino precursors and N-formylation to achieve the desired compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Amino-4-hydroxyphenyl)propanoic acid has been characterized using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations . These studies reveal the importance of intramolecular and intermolecular interactions, such as hydrogen bonding and carbonyl-carbonyl contacts, which can significantly influence the stability and properties of the compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of an amino group can lead to interactions with other molecules or ions, affecting the compound's behavior in biological systems. The acid-catalyzed ring closure of related compounds, such as 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, demonstrates the potential for cyclization reactions to form more complex structures like indanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Amino-4-hydroxyphenyl)propanoic acid, such as solubility, fluorescence, and chromatographic behavior, have been studied to facilitate their detection and quantification in biological samples . For instance, the simultaneous determination of hydroxyphenyl derivatives in human urine by high-performance liquid chromatography with fluorescence detection requires an understanding of these properties . These analyses are crucial for the development of methods to monitor the levels of such compounds in biological systems and for the discovery of potential biomarkers for diseases like cancer .

Scientific Research Applications

Application in Material Science

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), has been explored as a renewable building block in material science. Specifically, its reactivity with –OH bearing molecules towards benzoxazine (Bz) ring formation offers a sustainable alternative to phenol. This approach has led to the synthesis of bio-based benzoxazine end-capped molecules, which can polymerize into materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Biomedical Applications

In biomedical research, the compound has been modified in various ways for potential medical applications. For instance, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 3-(4-hydroxyphenyl)propanoic acid derivatives have shown promising biological activities, making them suitable for medical applications such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).

Skin Care and Anti-aging Applications

The compound's derivative, phloretamide, has been used in the preparation of anti-aging skin care compositions. Due to its biological properties, it is effective in preventing skin wrinkles, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Drug Synthesis and Pharmaceutical Research

In pharmaceutical research, the compound has been a part of the synthesis of various drugs. Novel compounds containing 3-(4-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing potential for the development of new therapeutic agents (Subudhi & Sahoo, 2011).

Chemical Research and Synthesis

The compound has been utilized in chemical research for synthesizing various derivatives with potential applications in different fields. For instance, its oxidative dearomatization combined with metal-catalyzed cyclization has led to the creation of furoquinolinone and angelicin derivatives, showcasing its versatility in chemical synthesis (Ye et al., 2012).

Flame Retardancy Applications

3-(Hydroxyphenyl phosphinyl) propanoic acid, a derivative, has been used as a flame retardant agent for cellulose fabrics. This application explores its potential in enhancing the flame retardancy of materials through a green chemistry process, indicating its utility in material safety and engineering (Zhang et al., 2008).

Safety And Hazards

3-(3-Amino-4-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

Future Directions

The future directions of 3-(3-Amino-4-hydroxyphenyl)propanoic acid were not found in the search results .

properties

IUPAC Name

3-(3-amino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCORCYCNQCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378957
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-4-hydroxyphenyl)propanoic acid

CAS RN

90717-66-1
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 3
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 5
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 6
3-(3-Amino-4-hydroxyphenyl)propanoic acid

Citations

For This Compound
1
Citations
O Koleda, T Broese, J Noetzel, M Roemelt… - The Journal of …, 2017 - ACS Publications
The indirect (“ex-cell”) electrochemical synthesis of benzoxazoles from imines using a redox mediator based on the iodine(I)/iodine(III) redox couple is reported. Tethering the redox-…
Number of citations: 86 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.